1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of ureas and has been extensively studied for its biological activities.
Scientific Research Applications
Organic Synthesis and Methodology
Researchers utilize 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea in synthetic methodologies. Its reactivity allows for the construction of complex molecules through C–N bond formation. For instance, it participates in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehydes and o-phenylenediamine .
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor b (fb) of the alternative pathway (ap) of the complement system . This system plays a key role in the pathogenesis of several human diseases .
Mode of Action
Compounds with similar structures have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system .
Biochemical Pathways
Similar compounds have been found to affect the alternative pathway (ap) of the complement system . This pathway is a key contributor to the pathogenesis of several human diseases .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable , suggesting that they can be absorbed through the digestive tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Similar compounds have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system . This inhibition could potentially disrupt the AP and alleviate the symptoms of diseases mediated by this pathway .
Action Environment
Similar compounds have been found to be orally bioavailable , suggesting that they can be effective in the environment of the digestive tract
properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c1-12-7-9-23(10-8-12)13(2)11-21-16(24)22-15-6-4-3-5-14(15)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNTEPSPZRYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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